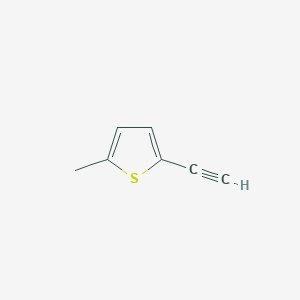

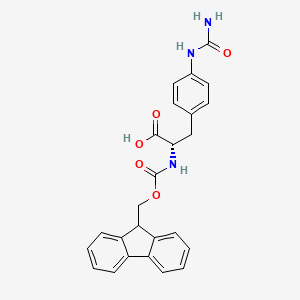

![molecular formula C6H9N3S B1337386 1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine CAS No. 412334-36-2](/img/structure/B1337386.png)

1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine” is a compound that has been studied for its potential anticancer properties . It is a dual kinase inhibitor of IGF1R and EGFR .

Synthesis Analysis

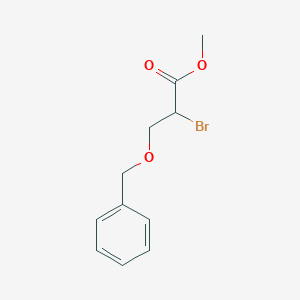

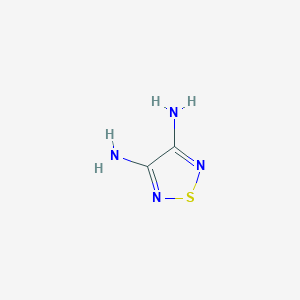

The synthesis of this compound involves the design and evaluation of a series of 2,3-dihydroimidazo[2,1-b]thiazoles . A series of saturated dihydroimidazo[2,1-b] thiazoles were synthesized to understand the structure-activity relationship .Molecular Structure Analysis

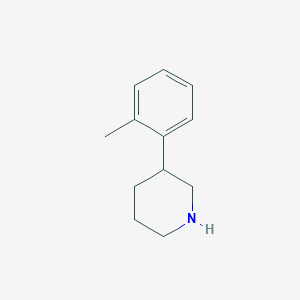

The molecular structure of this compound involves a 2-oxa-6-azaspiro[3.3] heptane moiety incorporated as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b] thiazole scaffold .Chemical Reactions Analysis

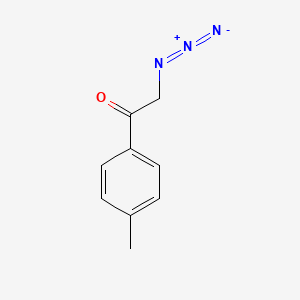

The chemical reactions involved in the synthesis of this compound include the reaction of 2-aminothiazoles with α-halocarbonyl compounds .Physical And Chemical Properties Analysis

The molecular formula of this compound is C6H10ClN3S . Its average mass is 191.682 Da and its monoisotopic mass is 191.028397 Da .Scientific Research Applications

Anticancer Agents

Compounds derived from the imidazo[2,1-b][1,3]thiazole ring system, such as 1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine, have been studied for their potential as anticancer agents . For instance, 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone has shown a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Antiviral Drugs

The imidazo[2,1-b][1,3]thiazole derivatives are also known for their broad range of pharmaceutical applications as antiviral drugs . They can potentially be used in the treatment of various viral infections.

Antioxidants

These compounds have been identified as potential antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Immunomodulatory Agents

Imidazo[2,1-b][1,3]thiazole derivatives have been studied for their immunomodulatory effects . Immunomodulators are drugs that help regulate or normalize the immune system.

Tuberculostatic Agents

These compounds have potential applications as tuberculostatic agents . Tuberculostatic agents are drugs used to treat tuberculosis by inhibiting the growth of Mycobacterium tuberculosis, the bacterium that causes the disease.

Anthelmintics

One of the representatives in this series is levamisolum, which is among the most important anthelmintics . Anthelmintics are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them.

Anti-inflammatory Agents

The less saturated 5,6-dihydro derivatives also exhibit high levels of anti-inflammatory activity . Anti-inflammatory agents are substances that reduce inflammation, a response by the body’s immune system to injury or infection.

Antimicrobial and Antibacterial Agents

These compounds also show antimicrobial and antibacterial activity . They can potentially be used in the treatment of various bacterial infections.

Mechanism of Action

Target of Action

It’s worth noting that derivatives of the imidazo[2,1-b][1,3]thiazole ring system, to which this compound belongs, have been associated with a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Result of Action

Related compounds have shown potential in suppressing the growth of various cancer cells , suggesting that this compound may have similar effects.

Future Directions

properties

IUPAC Name |

2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c7-3-5-4-9-1-2-10-6(9)8-5/h4H,1-3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZCCHCRSVJWPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)